molecular formula C6H3BrN4O2 B2772795 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1416740-16-3

2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B2772795
CAS No.: 1416740-16-3
M. Wt: 243.02
InChI Key: VQKDSESFZOLVBL-UHFFFAOYSA-N
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Description

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine typically involves the bromination and nitration of pyrrolo[2,3-b]pyrazine. One common method involves dissolving 2-bromo-5H-pyrrolo[2,3-b]pyrazine in ice-cold sulfuric acid, followed by the addition of concentrated nitric acid dropwise while maintaining the temperature below 10°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar steps to the laboratory synthesis, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Reduction: The major product is 2-amino-7-nitro-5H-pyrrolo[2,3-b]pyrazine.

    Oxidation: Specific products vary based on the oxidizing agent and conditions.

Scientific Research Applications

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
  • 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
  • 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
  • 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Uniqueness

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of both bromine and nitro functional groups, which provide distinct reactivity patterns and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds.

Properties

IUPAC Name

2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-2-9-6-5(10-4)3(1-8-6)11(12)13/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDSESFZOLVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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